molecular formula C8H14N2O2 B12997241 Allyl (2-aminocyclobutyl)carbamate

Allyl (2-aminocyclobutyl)carbamate

Cat. No.: B12997241
M. Wt: 170.21 g/mol
InChI Key: RLRYTKFSHUYLCU-UHFFFAOYSA-N
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Description

Allyl (2-aminocyclobutyl)carbamate is a cyclic carbamate compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an allyl group attached to a 2-aminocyclobutyl moiety, forming a unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl (2-aminocyclobutyl)carbamate typically involves the reaction of 2-aminocyclobutanol with allyl chloroformate under mild conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction proceeds smoothly at room temperature, yielding the desired carbamate in high purity.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis involving the amidation of N-Alloc-protected amines. This method utilizes isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reaction is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Allyl (2-aminocyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into its corresponding amine.

    Substitution: The allyl group can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

Allyl (2-aminocyclobutyl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a bioorthogonal reagent for selective cleavage of amide bonds.

    Medicine: Explored for its potential therapeutic applications, including drug synthesis and prodrug activation.

    Industry: Utilized in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of allyl (2-aminocyclobutyl)carbamate involves its ability to undergo selective cleavage of amide bonds. This reaction is facilitated by the presence of a leaving group at the allyl position, which allows for a dual-release approach through π-acid catalyzed substitution . The compound targets specific molecular pathways, enabling precise manipulation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-aminocyclobutyl)carbamate
  • Benzyl (2-aminocyclobutyl)carbamate
  • Fluorenylmethoxy (2-aminocyclobutyl)carbamate

Uniqueness

Allyl (2-aminocyclobutyl)carbamate is unique due to its allyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in bioorthogonal chemistry and selective cleavage applications .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

prop-2-enyl N-(2-aminocyclobutyl)carbamate

InChI

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)

InChI Key

RLRYTKFSHUYLCU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1CCC1N

Origin of Product

United States

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